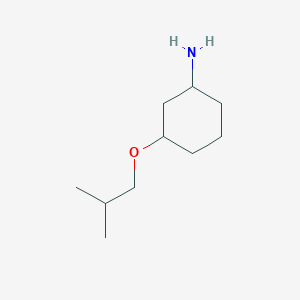

3-Isobutoxycyclohexan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

3-(2-methylpropoxy)cyclohexan-1-amine |

InChI |

InChI=1S/C10H21NO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h8-10H,3-7,11H2,1-2H3 |

InChI Key |

YNEROHUTWQLYIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1CCCC(C1)N |

Origin of Product |

United States |

Stereochemical Considerations and Conformational Analysis of 3 Isobutoxycyclohexan 1 Amine

Theoretical Frameworks for Cyclohexane (B81311) Ring Conformations and Substituent Effects

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. A flat ring would impose bond angles of 120°, creating significant angle strain relative to the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons. wikipedia.orglibretexts.orgbyjus.com To alleviate this strain, the ring puckers into several non-planar conformations. The most significant of these are the chair, boat, and twist-boat conformations. byjus.comchemeurope.com

The chair conformation is the most stable and predominant form, adopted by over 99.9% of cyclohexane molecules at room temperature. wikipedia.orgmasterorganicchemistry.com It is virtually free of strain, with all C-C-C bond angles close to the ideal tetrahedral angle and all C-H bonds perfectly staggered, thus minimizing both angle and torsional strain. libretexts.orglibretexts.orglibretexts.org In the chair form, the substituent positions are not equivalent; they are classified as either axial (pointing perpendicular to the general plane of the ring) or equatorial (pointing outwards from the "equator" of the ring). libretexts.orglibretexts.orgmakingmolecules.com

The cyclohexane ring is conformationally mobile and can undergo a "ring flip" or "chair-flipping" process, which rapidly interconverts two chair conformations. chemeurope.commakingmolecules.com During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. byjus.commakingmolecules.com This process involves higher-energy intermediates, including the half-chair and the twist-boat conformations. wikipedia.orgchemeurope.com

The boat conformation is less stable than the chair due to two primary factors: torsional strain from eclipsed bonds and steric strain between the two "flagpole" hydrogens, which point towards each other across the ring. libretexts.orgbyjus.comchemeurope.com The twist-boat conformation is an energy minimum that is more stable than the boat but less stable than the chair. It relieves some of the flagpole and torsional strain of the pure boat form. wikipedia.orgchemeurope.com

When substituents are introduced onto the ring, the two chair conformations resulting from a ring flip are often no longer equal in energy. pressbooks.pubmsu.edu Generally, a conformation that places a substituent in the equatorial position is more stable than one that places it in the axial position. wikipedia.orglibretexts.org This preference is primarily due to unfavorable steric interactions known as 1,3-diaxial interactions . An axial substituent experiences steric repulsion from the other two axial atoms (usually hydrogens) on the same side of the ring, located on carbons 3 and 5 relative to the substituent. chemeurope.commakingmolecules.commasterorganicchemistry.com The larger the substituent, the more severe these interactions are, and the stronger the preference for the equatorial position. makingmolecules.comlibretexts.org

| Conformation | Relative Energy (kJ/mol) | Key Strain Factors |

|---|---|---|

| Chair | 0 | None (most stable) |

| Twist-Boat | 23 | Some Torsional Strain |

| Boat | 28 | Torsional Strain, Flagpole Steric Strain |

| Half-Chair | 45 | Significant Angle and Torsional Strain (Transition State) |

Stereoisomerism and Chirality within the 3-Isobutoxycyclohexan-1-amine Structure

The structure of this compound contains two stereocenters (chiral carbons): C1, which is bonded to the amine group, and C3, which is bonded to the isobutoxy group. The presence of two stereocenters means that a maximum of 2² = 4 stereoisomers can exist. These stereoisomers can be classified as geometric isomers (cis and trans) and enantiomers. pressbooks.publibretexts.orgmvpsvktcollege.ac.in

Geometric Isomerism (cis/trans): This describes the relative orientation of the two substituents on the ring.

In the cis isomer, the amine and isobutoxy groups are on the same side of the cyclohexane ring (both pointing "up" or both "down"). libretexts.orgmvpsvktcollege.ac.in

In the trans isomer, the two groups are on opposite sides of the ring (one "up" and one "down"). libretexts.orgmvpsvktcollege.ac.in

Chirality and Enantiomers: Since both C1 and C3 are chiral centers, the molecule can be chiral, meaning it is non-superimposable on its mirror image. mvpsvktcollege.ac.inlibretexts.org

The cis isomer exists as a pair of enantiomers: (1R, 3S)-3-isobutoxycyclohexan-1-amine and (1S, 3R)-3-isobutoxycyclohexan-1-amine.

The trans isomer also exists as a pair of enantiomers: (1R, 3R)-3-isobutoxycyclohexan-1-amine and (1S, 3S)-3-isobutoxycyclohexan-1-amine.

The cis and trans pairs are diastereomers of each other; they are stereoisomers that are not mirror images. mvpsvktcollege.ac.inlibretexts.org For 1,3-disubstituted cyclohexanes, the conformational analysis is critical. In the cis isomer, one chair conformer will have one axial and one equatorial substituent (a,e), while the flipped conformer will also be (e,a). libretexts.org If the substituents are different, these two conformers will have different energies. The more stable conformer will be the one that places the bulkier group (isobutoxy) in the equatorial position. libretexts.orglibretexts.org In the trans isomer, the substituents can be either both axial (a,a) or both equatorial (e,e). libretexts.org The diequatorial conformer is overwhelmingly more stable due to the avoidance of severe 1,3-diaxial interactions for both groups. libretexts.org

| Geometric Isomer | Stereochemical Configuration | Relationship |

|---|---|---|

| cis | (1R, 3S) | Enantiomers |

| (1S, 3R) | ||

| trans | (1R, 3R) | Enantiomers |

| (1S, 3S) |

Computational Studies on Conformational Equilibria and Energy Landscapes of this compound

Computational chemistry provides powerful tools for investigating the structures, energies, and properties of molecules like this compound. ijert.org These methods can accurately predict the most stable conformations and the energy barriers between them.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to solve the electronic structure of molecules. ijert.orgnih.gov For conformational analysis, these methods are employed to perform geometry optimizations, which locate the lowest energy structure (the global minimum) on the potential energy surface. ijert.orgafricaresearchconnects.com

For this compound, a typical DFT study would involve:

Building initial structures for all possible conformers of each stereoisomer (e.g., for the trans isomer, the diequatorial and diaxial chair forms).

Performing a geometry optimization for each structure using a specific functional (like B3LYP) and basis set (like 6-311++G(d,p)). mdpi.com

Calculating the electronic energy of each optimized structure. Frequency calculations are then performed to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE). ijert.org

Comparing the final energies (electronic + ZPVE) of all conformers to determine their relative stabilities and identify the global minimum.

Such calculations would be expected to confirm that for the trans isomer, the diequatorial conformer is significantly more stable than the diaxial. For the cis isomer, the calculations would quantify the energy difference between the two chair conformers, revealing the energetic preference for placing the larger isobutoxy group in the equatorial position.

| Conformer | Substituent Positions (Amine, Isobutoxy) | Calculated Relative Energy (kJ/mol) |

|---|---|---|

| Chair 1 | Equatorial, Equatorial (e,e) | 0.00 (Global Minimum) |

| Chair 2 | Axial, Axial (a,a) | > 20.0 |

| Twist-Boat | - | ~25.0 |

While DFT is excellent for finding energy minima, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ulisboa.ptmdpi.com MD simulations model the movement of atoms by solving Newton's equations of motion, allowing researchers to observe conformational changes like ring flips. researchgate.netmdpi.com

In the context of this compound, an MD simulation could:

Sample Conformational Space: Starting from a low-energy structure, the simulation can explore nearby conformations, providing a statistical picture of the conformational landscape at a given temperature.

Determine Interconversion Barriers: By using advanced techniques like umbrella sampling or metadynamics, MD can be used to calculate the free energy barrier for the chair-to-chair interconversion. This provides insight into the rate of ring flipping for the molecule.

These simulations would help to understand how the flexible isobutoxy side chain interacts with the cyclohexane ring and influences its dynamics.

| Parameter | Information Gained |

|---|---|

| Conformational Population | Percentage of time spent in chair, twist-boat, and other conformations at a given temperature. |

| Ring Flip Energy Barrier | The activation energy required for the interconversion between the two chair forms. |

| Dihedral Angle Distributions | Analysis of the puckering of the cyclohexane ring and the orientation of the side chains. |

Experimental Elucidation of Stereochemistry and Preferred Conformations of this compound

Experimental techniques are essential to validate the theoretical and computational predictions about the structure of this compound. Advanced spectroscopic methods are particularly powerful for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of substituted cyclohexanes in solution. nih.govlibretexts.org

¹H NMR: The chemical shift and multiplicity of the protons on C1 and C3 are highly dependent on their environment and whether they are in an axial or equatorial position. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The coupling constant (³JHH) between adjacent protons, particularly between an axial proton on C1 or C3 and its neighbors, can definitively establish its orientation. According to the Karplus relationship, a large coupling constant (~8-13 Hz) is characteristic of an axial-axial relationship, while smaller couplings are observed for axial-equatorial and equatorial-equatorial interactions. nih.gov

¹³C NMR: The chemical shifts of the ring carbons are also sensitive to conformation. libretexts.orgacs.org For example, an axial substituent will cause a shielding (upfield shift) of the carbons at the γ-position (C3 and C5 relative to the substituent) due to steric compression, an effect known as the γ-gauche effect. This can be used to infer the axial/equatorial preference of the substituents.

2D NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide more detailed structural information. A NOESY experiment is particularly useful as it can detect through-space interactions. For instance, a strong NOE signal between an axial proton on C1 and the axial protons on C3 and C5 would confirm its axial orientation.

Diastereotopic and Enantiotopic Probes: The two methylene (B1212753) protons in the isobutoxy group (-O-CH₂-CH(CH₃)₂) are diastereotopic because of the chirality at C3. This means they are chemically non-equivalent and should appear as two separate signals in the ¹H NMR spectrum, each likely split into a doublet of doublets. Similarly, the two methyl groups of the isobutyl moiety are also diastereotopic. The analysis of these signals can provide further conformational information.

| Proton | Expected Position | Predicted Chemical Shift Range (ppm) | Key Coupling Constant (³JHH) |

|---|---|---|---|

| H1 (Proton on C1) | Axial | ~2.5 - 3.0 | Large (8-13 Hz) to adjacent axial protons |

| H1 (Proton on C1) | Equatorial | ~3.0 - 3.5 | Small (2-5 Hz) to adjacent protons |

| H3 (Proton on C3) | Axial | ~3.2 - 3.7 | Large (8-13 Hz) to adjacent axial protons |

| H3 (Proton on C3) | Equatorial | ~3.7 - 4.2 | Small (2-5 Hz) to adjacent protons |

X-ray Crystallographic Analysis for Solid-State Conformational Determination

For a compound like this compound, a single-crystal X-ray diffraction study would unequivocally establish its solid-state conformation. The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the molecule scatter the X-rays, creating a unique diffraction pattern of spots. wikipedia.orgyoutube.com By analyzing the intensities and positions of these spots, a three-dimensional electron density map of the molecule can be generated. youtube.comnih.gov From this map, the positions of the individual atoms can be determined, revealing the exact stereochemistry and conformation.

If a crystallographic analysis of this compound were to be performed, it would be expected to confirm the chair conformation of the cyclohexane ring. Furthermore, the analysis would likely show that the bulky isobutoxy and amino substituents occupy equatorial positions to minimize steric hindrance, especially in the more stable isomers.

The crystallographic data would be presented in a standardized format, including the crystal system, space group, and unit cell dimensions. Below is a hypothetical data table illustrating the kind of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for cis-3-Isobutoxycyclohexan-1-amine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 995.1 |

| Z | 4 |

This data would provide the fundamental framework for understanding the molecule's packing in the crystal lattice and would offer definitive proof of its solid-state structure.

Synthetic Methodologies for 3 Isobutoxycyclohexan 1 Amine and Its Stereoisomers

Retrosynthetic Analysis and Identification of Key Precursors for 3-Isobutoxycyclohexan-1-amine

A retrosynthetic analysis of this compound provides a logical pathway for identifying key precursors and planning a synthetic route. The primary disconnection in the target molecule is the carbon-nitrogen bond of the amine, which points to a reductive amination as a key final step. This disconnection reveals a carbonyl compound, 3-isobutoxycyclohexan-1-one, and an ammonia (B1221849) source as the immediate precursors.

Further disconnection of the ether linkage in 3-isobutoxycyclohexan-1-one via a Williamson ether synthesis strategy suggests 3-hydroxycyclohexan-1-one and an isobutyl halide as viable starting materials. Alternatively, a conjugate addition approach would disconnect the ether at the C-O bond, leading to cyclohexenone and isobutanol.

Therefore, the key precursors identified through this analysis are:

3-Isobutoxycyclohexan-1-one: The direct precursor for the final amination step.

3-Hydroxycyclohexan-1-one: A precursor for the formation of the isobutoxy ether.

Cyclohexenone: An alternative starting material for the introduction of the isobutoxy group.

Isobutyl bromide (or other isobutyl halides/sulfonates): The source of the isobutoxy group.

Ammonia or an ammonia equivalent: The nitrogen source for the amine functionality.

| Target Molecule | Key Disconnections | Precursors |

| This compound | C-N bond (Reductive Amination) | 3-Isobutoxycyclohexan-1-one, Ammonia |

| 3-Isobutoxycyclohexan-1-one | C-O bond (Williamson Ether Synthesis) | 3-Hydroxycyclohexan-1-one, Isobutyl halide |

| 3-Isobutoxycyclohexan-1-one | C-O bond (Conjugate Addition) | Cyclohexenone, Isobutanol |

Directed Synthesis of the Cyclohexane (B81311) Core Incorporating Amine and Ether Functionalities

The forward synthesis of this compound would involve the construction of the functionalized cyclohexane ring, followed by the introduction of the amine and ether groups in a controlled manner.

The synthesis of the cyclohexane core can be achieved through various methods, with the Diels-Alder reaction being a powerful tool for constructing six-membered rings with control over stereochemistry. However, for this specific target, starting from a pre-formed cyclohexane ring is more direct.

A plausible route begins with the synthesis of the key intermediate, 3-isobutoxycyclohexan-1-one. This can be achieved through two primary methods:

Williamson Ether Synthesis: Starting with 3-hydroxycyclohexan-1-one, the hydroxyl group can be deprotonated with a suitable base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, displacing a halide or other leaving group from an isobutyl electrophile (e.g., isobutyl bromide) in an S(_N)2 reaction to form the desired ether. harvard.edunih.govnih.govmasterorganicchemistry.comepdf.pub

Michael Addition: An alternative approach involves the conjugate addition (Michael addition) of isobutanol to cyclohexenone. whiterose.ac.uk This reaction is typically catalyzed by a base and results in the formation of the 3-isobutoxycyclohexan-1-one. The regioselectivity is inherently controlled by the nature of the Michael reaction.

Once 3-isobutoxycyclohexan-1-one is obtained, the amine functionality can be introduced via reductive amination . This one-pot reaction involves the treatment of the ketone with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine. whiterose.ac.ukwikipedia.orgresearchgate.netorganic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH(_3)CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)), which are selective for the imine over the ketone. harvard.edu

The regioselectivity of the synthesis is primarily addressed by the choice of starting materials and reactions. The use of 3-hydroxycyclohexan-1-one or cyclohexenone ensures that the ether and carbonyl/amine functionalities are in the desired 1,3-relationship.

Chemoselectivity is crucial during the reductive amination step. The reducing agent must selectively reduce the imine intermediate without reducing the ketone starting material. Sodium cyanoborohydride and sodium triacetoxyborohydride are ideal for this purpose as they are less reactive towards ketones under the neutral or slightly acidic conditions typically used for imine formation. harvard.edu

Stereoselective Synthesis of this compound

The target molecule, this compound, has two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R)). The synthesis of a specific stereoisomer requires stereoselective methods.

The reduction of the imine formed from 3-isobutoxycyclohexan-1-one will generally produce a mixture of cis and trans diastereomers. The ratio of these isomers can be influenced by the reducing agent and reaction conditions. For instance, the synthesis of 3-aminocyclohexanols from β-enaminoketones has been shown to produce mixtures of cis and trans isomers. nih.gov

To achieve enantioselectivity, a chiral auxiliary can be employed. A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For example, a chiral amine could be used in the reductive amination step to form a chiral imine intermediate. The steric hindrance of the chiral auxiliary would then direct the hydride attack to one face of the imine, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target amine.

Asymmetric catalysis offers a more elegant and atom-economical approach to stereoselective synthesis.

Asymmetric Reductive Amination: The use of a chiral catalyst during the reduction of the imine can lead to the formation of one enantiomer in excess. Chiral catalysts can be based on transition metals complexed with chiral ligands or organocatalysts. Biocatalysis, using enzymes such as imine reductases (IREDs) or transaminases, is also a powerful tool for the stereoselective synthesis of amines. whiterose.ac.ukwikipedia.org Transaminases, for example, can be used for the stereoselective amination of ketones. nih.gov

Asymmetric Etherification: While less common for this specific transformation, asymmetric catalysis could potentially be applied to the formation of the ether linkage. For instance, a chiral catalyst could be used to control the stereochemistry of the Michael addition of isobutanol to cyclohexenone.

The separation of diastereomers (cis and trans isomers) can often be achieved by standard chromatographic techniques or crystallization. The resolution of enantiomers can be performed by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the individual enantiomers.

Biocatalytic Approaches for Enantiopure this compound

Biocatalysis offers a powerful and green alternative to traditional chemical methods for producing enantiomerically pure chiral amines. tandfonline.comnih.gov Enzymes operate under mild conditions with high stereoselectivity, minimizing waste and avoiding the harsh reagents often used in classical resolutions. tandfonline.comnih.gov For the synthesis of enantiopure this compound, two primary enzymatic strategies are particularly relevant: the asymmetric synthesis from a prochiral ketone using transaminases and the kinetic resolution of a racemic amine using lipases.

Transaminase-Catalyzed Asymmetric Synthesis

Omega-transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. illinois.edu This method allows for the direct asymmetric synthesis of a chiral amine from a prochiral ketone, potentially achieving theoretical yields of up to 100%. nih.gov

In the context of this compound, the synthesis would start from 3-isobutoxycyclohexan-1-one. An appropriate (R)- or (S)-selective ω-transaminase would be chosen to catalyze the amination, using an inexpensive amine donor like isopropylamine (B41738) or L-alanine. The reaction equilibrium can be challenging, but strategies such as using a high concentration of the amine donor or removing the ketone byproduct (e.g., acetone (B3395972) from isopropylamine) can drive the reaction to completion. nih.govnih.gov Advances in protein engineering have greatly expanded the substrate scope and stability of transaminases, making it feasible to develop a biocatalyst tailored for 3-isobutoxycyclohexan-1-one. tandfonline.comnih.govdovepress.com

Table 1: Hypothetical Transaminase Screening for Asymmetric Synthesis of this compound

| Enzyme Variant | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

| ω-TA-01 (S-selective) | Isopropylamine | 95 | >99 | (S) |

| ω-TA-02 (S-selective) | L-Alanine | 88 | 98 | (S) |

| ω-TA-03 (R-selective) | Isopropylamine | 92 | >99 | (R) |

| ω-TA-04 (R-selective) | D-Alanine | 85 | 97 | (R) |

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used biocatalytic method that relies on the differential reaction rates of two enantiomers with an enzyme. wikipedia.org Lipases are robust and commercially available enzymes that can enantioselectively acylate a racemic amine. chimia.chacs.org In this process, a racemic mixture of this compound is treated with an acyl donor (e.g., ethyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB). wikipedia.org

The lipase will preferentially acylate one enantiomer, leaving the other, slower-reacting enantiomer unreacted. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted amine. wikipedia.org While the maximum theoretical yield for a single enantiomer is 50%, this method is highly effective and widely applied in both academic and industrial settings. dtu.dk The resulting N-acetylated amine and the unreacted amine can then be separated by standard techniques like chromatography or extraction.

Purification and Separation Techniques for Stereoisomers of this compound

The synthesis of this compound typically results in a mixture of stereoisomers (enantiomers and diastereomers). The separation of these isomers into their pure forms is critical and can be achieved through chromatographic or crystallization-based methods.

Chromatographic Resolution Methodologies (e.g., Chiral HPLC, SFC)

Chromatographic techniques are powerful tools for the analytical and preparative separation of stereoisomers. phenomenex.com

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers. researchgate.net This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netsigmaaldrich.com For a compound like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. Method development would involve screening various CSPs and mobile phase compositions (typically mixtures of alkanes like hexane (B92381) with an alcohol modifier such as isopropanol (B130326) or ethanol) to achieve baseline separation. nih.gov

Supercritical Fluid Chromatography (SFC) is an alternative that often provides faster separations and is considered a greener technique than HPLC. SFC uses supercritical carbon dioxide as the main component of the mobile phase, usually modified with a small amount of an alcohol. The principles of separation are similar to HPLC, relying on chiral stationary phases to resolve the enantiomers.

Table 2: Representative Chromatographic Conditions for Chiral Amine Separation

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection | Outcome |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) + 0.1% Diethylamine | 1.0 mL/min | UV (210 nm) | Baseline separation of enantiomers |

| Chiral SFC | Amylose tris(3,5-dimethylphenylcarbamate) | CO2/Methanol (85:15) + 0.1% Diethylamine | 3.0 mL/min | UV (210 nm) | Faster separation of enantiomers |

Crystallization-Based Separation Strategies (e.g., Diastereomeric Salt Formation)

Crystallization is a classic, cost-effective, and scalable method for resolving enantiomers. crystallizationsystems.com The most common approach for amines is diastereomeric salt formation . wikipedia.org This process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orglibretexts.org This reaction creates a mixture of two diastereomeric salts.

Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. wikipedia.orgsemanticscholar.org One diastereomeric salt will typically crystallize preferentially from a suitable solvent, allowing for its isolation by filtration. The chiral amine enantiomer is then recovered by treating the isolated salt with a base to neutralize the resolving agent. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org The success of this method depends heavily on finding the right combination of resolving agent and solvent to maximize the solubility difference between the diastereomeric salts. libretexts.org

Scale-Up Considerations and Process Optimization for Academic and Pre-Industrial Synthesis of this compound

Transitioning a synthetic route from a laboratory setting to a larger academic or pre-industrial scale introduces numerous challenges that require careful process optimization. dtu.dk

For biocatalytic processes , key considerations include:

Enzyme Stability and Reusability : Immobilizing the enzyme on a solid support can enhance its stability and allow for easy recovery and reuse, which is crucial for cost-effectiveness. researchgate.net

Cofactor Regeneration : Some enzymatic reactions, like those involving amine dehydrogenases, require expensive cofactors such as NAD(P)H. researchgate.net An efficient in situ cofactor regeneration system is essential for economic viability on a larger scale. tandfonline.comnih.gov

Reaction Equilibrium and Inhibition : As seen with transaminases, unfavorable equilibria must be addressed. nih.gov Substrate or product inhibition can also lower reaction rates, necessitating strategies like fed-batch substrate addition or in situ product removal to maintain catalytic activity. dtu.dk

Downstream Processing : The separation of the product from the aqueous reaction medium, residual substrates, and the biocatalyst must be optimized for efficiency and yield.

For crystallization-based resolutions , scale-up involves:

Solvent Selection : The chosen solvent must not only provide good solubility differences but also be safe, environmentally acceptable, and economical for large-scale use.

Control of Crystallization : Parameters such as cooling rate, agitation, and seeding must be precisely controlled to ensure consistent crystal size, purity, and yield.

Recycling : To improve process efficiency, strategies for recovering and recycling the resolving agent and the undesired enantiomer (which may be racemized and reused) are critical. wikipedia.org

In all cases, a thorough techno-economic assessment is necessary to guide optimization efforts, ensuring the final process is not only scientifically sound but also economically feasible for the intended scale of production. nih.gov

Advanced Spectroscopic and Spectrometric Characterization for Structural and Conformational Elucidation of 3 Isobutoxycyclohexan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment of 3-Isobutoxycyclohexan-1-amine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be employed to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

Expected ¹H and ¹³C NMR Chemical Shifts:

The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclohexyl ring, the isobutoxy group, and the amine group. Protons on carbons adjacent to the nitrogen and oxygen atoms will be deshielded and appear at a lower field. libretexts.orgdocbrown.info Similarly, the ¹³C NMR spectrum will show characteristic chemical shifts for the carbons of the cyclohexyl and isobutoxy moieties, with the carbons bonded to the heteroatoms appearing at a lower field. libretexts.org

Hypothetical ¹H and ¹³C NMR Data for this compound:

To illustrate the expected data, a hypothetical table of chemical shifts is presented below. These are estimated values based on known substituent effects on cyclohexyl systems.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C1-H (CH-NH₂) | 2.5 - 3.0 | 50 - 55 |

| C3-H (CH-O) | 3.3 - 3.8 | 75 - 80 |

| Cyclohexyl CH₂ | 1.0 - 2.0 | 20 - 40 |

| O-CH₂ (isobutoxy) | 3.2 - 3.6 | 70 - 75 |

| CH (isobutoxy) | 1.8 - 2.2 | 25 - 30 |

| CH₃ (isobutoxy) | 0.8 - 1.0 | 15 - 20 |

| NH₂ | 1.0 - 2.5 (broad) | - |

Multi-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

2D-COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the molecule, allowing for the tracing of the connectivity of the cyclohexyl ring protons and the protons within the isobutoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This would be critical in connecting the isobutoxy group to the cyclohexyl ring at the C3 position and confirming the position of the amine group at C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is vital for determining the stereochemistry of the molecule, such as the relative orientation (cis/trans) of the amine and isobutoxy groups on the cyclohexane (B81311) ring.

The cyclohexane ring in this compound can exist in different chair conformations. Variable temperature NMR studies would provide insight into the conformational dynamics of the molecule. At low temperatures, the interconversion between different conformers may be slow enough on the NMR timescale to observe distinct signals for each conformer. As the temperature increases, these signals would broaden and eventually coalesce into averaged signals. This allows for the determination of the energy barriers for conformational changes.

Solid-state NMR (ssNMR) would be employed to study the structure of this compound in its solid form, which could be crystalline or amorphous. ssNMR can provide information about the local environment of the atoms, intermolecular interactions, and packing in the solid state. This technique would be particularly useful if the compound exists in different polymorphic forms.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Precise Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The fragmentation pattern observed in the mass spectrum gives valuable structural information.

For amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comwhitman.edujove.com In the case of this compound, this would lead to the formation of specific fragment ions. The presence of an odd molecular ion peak would be indicative of a molecule containing an odd number of nitrogen atoms, as per the nitrogen rule. jove.comjove.com

Hypothetical HRMS Fragmentation Data for this compound:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M+H]⁺ | Protonated molecular ion |

| M - 15 | Loss of a methyl group (from isobutoxy) |

| M - 43 | Loss of an isopropyl group (from isobutoxy) |

| M - 73 | Loss of the isobutoxy group |

| Base Peak | Resulting from α-cleavage of the cyclohexyl ring |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Signatures and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine group in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine). orgchemboulder.comwpmucdn.com C-H stretching vibrations of the alkyl groups will appear around 2850-3000 cm⁻¹. The C-O stretching of the ether linkage is expected in the 1050-1150 cm⁻¹ region. youtube.comlibretexts.org The N-H bending vibration may be observed around 1600 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While N-H stretching vibrations are often weak in Raman spectra, the C-C and C-H vibrations of the cycloalkyl and isobutyl groups would give rise to strong signals.

Hypothetical Vibrational Spectroscopy Data for this compound:

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3400-3250 | Weak |

| C-H Stretch (alkyl) | 2960-2850 | Strong |

| N-H Bend | 1650-1580 | Medium |

| C-O Stretch (ether) | 1150-1050 | Medium |

| C-N Stretch | 1250-1020 | Medium |

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Chiral Species of this compound

Since this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing its stereochemistry. These techniques measure the differential absorption and rotation of plane-polarized light by a chiral molecule. acs.orgrsc.org

Circular Dichroism (CD): The CD spectrum would show characteristic Cotton effects (positive or negative peaks) at the wavelengths where the chiral chromophores in the molecule absorb light. While the amine and ether groups themselves are not strong chromophores in the accessible UV-Vis region, their chiral environment can induce a CD signal.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation with wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), can be used to determine the absolute configuration of the chiral centers in the molecule. taylorfrancis.com

The specific signs and magnitudes of the Cotton effects in the CD and ORD spectra would depend on the absolute configuration (e.g., (1R, 3R), (1S, 3S), etc.) of the stereoisomers of this compound.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination of this compound and its Salts

Single-Crystal X-ray Diffraction:

To date, a search of the crystallographic literature has not revealed a publicly available single-crystal X-ray diffraction study for this compound or its corresponding salts. Such a study would be invaluable, providing precise atomic coordinates and allowing for the unambiguous determination of the stereochemistry and conformational preferences of the molecule in the solid state. For instance, the orientation of the isobutoxy group relative to the cyclohexylamine (B46788) ring could be definitively established, including the chair conformation of the cyclohexane ring and the axial or equatorial position of the substituents.

Should a suitable single crystal of this compound or one of its salts (e.g., hydrochloride or hydrobromide) be grown, the following crystallographic parameters would be determined:

| Crystallographic Parameter | Information Provided |

| Crystal System | Describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | Defines the symmetry elements within the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Provides the dimensions and angles of the repeating unit of the crystal. |

| Z | The number of molecules per unit cell. |

| Calculated Density | The theoretical density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit. |

Interactive Data Table: Hypothetical Single-Crystal XRD Data for this compound HCl (Note: This data is hypothetical and for illustrative purposes pending experimental determination.)

Powder X-ray Diffraction (PXRD):

Powder X-ray diffraction is a powerful technique for the characterization of polycrystalline materials. It is particularly useful for phase identification, purity assessment, and studying crystalline polymorphism. A PXRD pattern for this compound would serve as a unique fingerprint for the solid form of the compound. The pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystal lattice. While no specific powder diffraction data for this compound is currently available in the literature, a typical PXRD analysis would yield a diffractogram that could be used for quality control and to distinguish between different solid forms, such as polymorphs or solvates.

Reactivity and Reaction Mechanisms of 3 Isobutoxycyclohexan 1 Amine

Nucleophilic Reactivity of the Amine Functionality in 3-Isobutoxycyclohexan-1-amine

The lone pair of electrons on the nitrogen atom of the primary amine group renders this compound a potent nucleophile. This inherent nucleophilicity drives a variety of characteristic reactions, including acylations, alkylations, and sulfonylations, as well as condensations with carbonyl compounds to form imines and enamines.

Acylation, Alkylation, and Sulfonylation Reactions

The primary amine of this compound is expected to readily react with acylating, alkylating, and sulfonylating agents.

Acylation: In the presence of acylating agents such as acid chlorides or anhydrides, this compound would undergo acylation to form the corresponding N-acylated derivative. These reactions typically proceed via a nucleophilic acyl substitution mechanism. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

Alkylation: The nitrogen atom can attack the electrophilic carbon of an alkyl halide, leading to the formation of a secondary amine. However, the direct alkylation of primary amines with alkyl halides can be difficult to control and often results in a mixture of mono- and poly-alkylated products. This is because the resulting secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, reductive amination is a more commonly employed and effective strategy.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, would yield the corresponding sulfonamide. This reaction, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines.

| Reaction Type | Reagent | Expected Product |

| Acylation | Acetyl chloride | N-(3-isobutoxycyclohexyl)acetamide |

| Alkylation | Methyl iodide | N-methyl-3-isobutoxycyclohexan-1-amine |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(3-isobutoxycyclohexyl)-4-methylbenzenesulfonamide |

Imine and Enamine Formation Pathways

This compound, as a primary amine, is expected to react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comoperachem.comopenstax.orglumenlearning.comlibretexts.org The reaction is reversible, and the equilibrium can be driven towards the product by removing water from the reaction mixture. youtube.com

The mechanism for imine formation proceeds through a carbinolamine intermediate. libretexts.org Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the amine. Subsequent proton transfer and elimination of water lead to the formation of an iminium ion, which is then deprotonated to yield the stable imine. libretexts.org

It is important to note that primary amines form imines, while secondary amines react with aldehydes and ketones to form enamines. makingmolecules.commasterorganicchemistry.comchemistrysteps.comyoutube.com Enamines are characterized by a C=C double bond adjacent to the nitrogen atom. makingmolecules.commasterorganicchemistry.com Since this compound is a primary amine, the formation of an enamine is not a primary reaction pathway.

Stereocontrol and Diastereoselective Outcomes in Reactions Involving the Cyclohexane (B81311) Ring of this compound

The cyclohexane ring in this compound exists predominantly in a chair conformation. The substituents, the amino group and the isobutoxy group, can occupy either axial or equatorial positions. The relative stereochemistry of these substituents (cis or trans) will significantly influence the stereochemical outcome of reactions.

The approach of a reagent to the amine functionality or any reaction involving the cyclohexane ring will be subject to steric hindrance from the substituents. For instance, in acylation or alkylation reactions, the accessibility of the lone pair on the nitrogen will be affected by the conformation of the cyclohexane ring and the orientation of the isobutoxy group.

Furthermore, if a reaction creates a new stereocenter on the cyclohexane ring, the existing stereocenters will direct the stereochemical outcome, leading to the preferential formation of one diastereomer over the other. The extent of this diastereoselectivity will depend on the nature of the reactants, the reaction conditions, and the inherent conformational preferences of the transition states.

Stability and Reactivity Profile of the Isobutoxy Ether Linkage

The isobutoxy group in this compound is an ether linkage, which is generally stable under many reaction conditions.

Cleavage Mechanisms and Conditions for Ether Scission

Ether linkages are known to be relatively inert. However, they can be cleaved under harsh conditions, typically involving strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The cleavage of ethers by these reagents proceeds via a nucleophilic substitution reaction, where the halide ion acts as the nucleophile. The reaction is often slow and may require elevated temperatures. The presence of a neighboring functional group can sometimes influence the rate of ether cleavage. nsf.gov

Resistance to Common Oxidative and Reductive Transformations

The isobutoxy ether linkage is generally resistant to a wide range of common oxidizing and reducing agents. It is not typically affected by reagents such as chromates, permanganates, or peroxy acids under standard conditions. Similarly, it is stable to many reducing agents, including catalytic hydrogenation (e.g., H₂/Pd) and metal hydrides (e.g., LiAlH₄, NaBH₄), which are commonly used to reduce other functional groups. This stability allows for selective transformations of other parts of the molecule, such as the amine group or other substituents that may be present, without affecting the ether linkage.

Catalytic Activity or Ligand Potential of this compound Derivatives

While direct experimental data for this compound is unavailable, its structural features—a primary amine on a cyclohexane ring with an isobutoxy substituent—suggest potential applications in catalysis.

Organocatalytic Applications in Asymmetric Organic Synthesis

Primary amines are a cornerstone of organocatalysis, capable of activating carbonyl compounds through the formation of enamine or iminium ion intermediates. Derivatives of cyclohexylamine (B46788), in particular, have been utilized in asymmetric synthesis due to the rigid chair conformation of the cyclohexane ring, which can provide a well-defined stereochemical environment.

It is plausible that derivatives of this compound could function as organocatalysts in various asymmetric transformations. The presence of the isobutoxy group at the 3-position could influence the steric and electronic properties of the catalyst, potentially impacting the stereoselectivity of the catalyzed reaction. For instance, chiral derivatives of this amine could be explored in reactions such as:

Asymmetric Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Asymmetric Aldol (B89426) Reactions: Facilitating the stereoselective formation of carbon-carbon bonds.

Asymmetric Mannich Reactions: Enabling the enantioselective synthesis of β-amino carbonyl compounds.

The isobutoxy group might offer secondary interactions, such as hydrogen bonding or steric hindrance, which could be exploited to enhance enantioselectivity.

Coordination Chemistry as a Ligand in Transition Metal Catalysis

The primary amine group in this compound makes it a potential ligand for transition metals. The nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center, forming a metal-ligand complex. Such complexes are central to transition metal catalysis.

The utility of this compound as a ligand would depend on several factors, including:

Chelation: While a monodentate ligand, it could be modified to incorporate other donor atoms to form bidentate or tridentate ligands, which often form more stable metal complexes.

Steric and Electronic Effects: The isobutoxy group and the cyclohexane backbone would impart specific steric bulk and electronic properties to the metal center, influencing the catalytic activity and selectivity of the resulting complex.

Chirality: Chiral variants of the ligand could be employed in asymmetric catalysis, a field where ligands derived from chiral cyclohexanediamines have proven highly effective.

Potential applications in transition metal catalysis could include hydrogenation, cross-coupling reactions, and oxidation reactions. The specific performance would need to be determined experimentally.

Mechanistic Investigations through Kinetic and Thermodynamic Studies of Reactions Involving this compound

Detailed mechanistic investigations, including kinetic and thermodynamic studies, are crucial for understanding and optimizing chemical reactions. In the absence of specific studies on this compound, we can infer the types of investigations that would be relevant.

Kinetic studies on reactions involving this amine would aim to determine the reaction rate, rate law, and the influence of various parameters such as concentration, temperature, and catalyst loading. For example, in an organocatalytic reaction, kinetic studies could help elucidate the turnover-limiting step and the role of different intermediates.

Thermodynamic studies would provide information on the energetics of the reaction, including the enthalpy and entropy of reaction, and the position of equilibrium. For instance, thermodynamic data for the binding of a this compound-derived ligand to a metal center would be essential for understanding the stability of the catalytic species. Studies on the disproportionation of cyclohexylamine to dicyclohexylamine (B1670486) have provided valuable thermodynamic insights into related systems researchgate.netbibliotekanauki.pl.

Computational Chemistry and Quantum Mechanical Analysis of 3 Isobutoxycyclohexan 1 Amine

Electronic Structure Elucidation and Charge Distribution Analysis of 3-Isobutoxycyclohexan-1-amine

The electronic structure of this compound is fundamental to understanding its reactivity, intermolecular interactions, and spectroscopic properties. Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for this purpose. By solving approximations of the Schrödinger equation, these methods provide detailed insights into the distribution of electrons within the molecule.

A typical analysis begins with the optimization of the molecule's geometry to find its lowest energy conformation. Using a suitable basis set (e.g., 6-31G*) and a functional (e.g., B3LYP), the calculation yields key electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character.

Charge distribution analysis provides a quantitative measure of the partial atomic charges across the molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign these charges. This analysis reveals the polarity of different bonds and identifies electrophilic and nucleophilic centers. In this compound, the nitrogen and oxygen atoms are expected to carry partial negative charges due to their high electronegativity, while adjacent carbon and hydrogen atoms will carry partial positive charges. A molecular electrostatic potential (MEP) map visually represents this charge distribution, highlighting regions of negative potential (in red) around the lone pairs of the nitrogen and oxygen atoms, and regions of positive potential (in blue) around the amine hydrogens and other parts of the alkyl framework.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) based on Quantum Mechanical Calculations

Quantum mechanical calculations can accurately predict spectroscopic parameters, which is invaluable for structure verification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach. nih.gov Calculations are performed on the optimized geometry of the molecule to compute the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions can be high, often with root-mean-square (RMS) errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C, which is sufficient to distinguish between different isomers or conformers. idc-online.commodgraph.co.uk

Table 1: Illustrative Predicted NMR Chemical Shifts for Key Atoms in this compound (Note: These are hypothetical values for demonstration purposes, calculated using DFT/B3LYP/6-31G)*

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH-NH₂) | 3.15 | 55.8 |

| C3 (CH-O) | 3.60 | 78.2 |

| O (ether) | - | - |

| N (amine) | 1.55 (NH₂) | - |

| C (isobutyl, CH₂) | 3.40 | 74.5 |

Vibrational Spectroscopy (IR): The vibrational frequencies observed in an infrared (IR) spectrum correspond to the vibrational modes of the molecule. Quantum chemical calculations can predict these frequencies by computing the second derivatives of the energy with respect to the atomic coordinates (a Hessian matrix). researchgate.net These calculations yield a set of harmonic vibrational frequencies. It is standard practice to scale these computed frequencies by an empirical scaling factor (typically around 0.96-0.98 for DFT methods) to account for anharmonicity and other systematic errors in the calculations. dtic.mil This analysis can confirm the presence of key functional groups, such as N-H stretching and bending modes for the amine group and C-O stretching for the ether linkage. dtic.mil

Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Note: These are hypothetical scaled values for demonstration purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch | 3350, 3380 | Asymmetric & Symmetric stretch of amine |

| C-H Stretch | 2850-2960 | Aliphatic C-H stretching |

| N-H Bend | 1610 | Scissoring deformation of amine |

| C-O-C Stretch | 1120 | Asymmetric ether stretch |

Simulation of Reaction Pathways and Transition States for this compound Reactivity

Computational chemistry provides powerful tools to explore the reactivity of this compound by simulating potential reaction pathways. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The primary amine group is the most likely center of reactivity, participating in reactions such as nucleophilic substitution, acylation, or Schiff base formation. researchgate.net

To simulate a reaction, a coordinate driving approach or more advanced transition state search algorithms (e.g., Berny optimization) are used to locate the saddle point on the potential energy surface that represents the transition state. A key validation step is a frequency calculation on the located transition state structure; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is confirmed, the activation energy (Ea) for the reaction can be calculated as the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate according to transition state theory. By mapping the entire reaction coordinate, a full energy profile can be constructed, revealing the energies of any intermediates and providing a comprehensive mechanistic picture. For example, simulating the acylation of the amine group would allow for the calculation of the activation barrier, providing insight into how readily the reaction proceeds.

Molecular Docking and Interaction Studies with Biological Macromolecules (within an in vitro or theoretical context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery and molecular biology for understanding how a small molecule like this compound might interact with a biological target.

The process involves several steps. First, a high-resolution 3D structure of the target macromolecule is obtained, often from a protein database. The ligand structure is generated and optimized. The docking software then samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor. These poses are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). derpharmachemica.com The pose with the best score is predicted as the most likely binding mode.

Analysis of the best-docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For this compound, the amine group could act as a hydrogen bond donor, while the ether oxygen could act as a hydrogen bond acceptor. The cyclohexyl and isobutyl groups would likely engage in hydrophobic interactions within the binding pocket. These theoretical studies can guide the design of in vitro experiments by predicting potential biological targets and binding modes. nih.govnih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase

| Parameter | Value | Description |

| Binding Affinity | -7.5 kcal/mol | Estimated free energy of binding. |

| Hydrogen Bonds | 2 | Amine group with backbone carbonyl of GLU-85; Ether oxygen with side chain of LYS-20. |

| Interacting Residues | LYS-20, VAL-28, ALA-40, GLU-85, PHE-92 | Amino acid residues in the binding pocket within 4 Å of the ligand. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design and Mechanistic Insights (Theoretical/Pre-clinical Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. This method is used to predict the activity of new, unsynthesized analogues and to gain insight into the molecular properties that are important for a desired biological effect.

Developing a QSAR model for analogues of this compound would involve several steps. First, a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is required. For each compound in this dataset, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecule, including:

Electronic properties: Partial charges, dipole moment.

Steric properties: Molecular volume, surface area, specific shape indices.

Hydrophobic properties: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological properties: Connectivity indices that describe the branching of the molecule.

Using statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that links the descriptors to the biological activity. researchgate.net A robust QSAR model must be validated using statistical tests and an external set of compounds not used in model training.

Once a validated QSAR model is established, it can be used to predict the activity of virtual analogues of this compound. This allows for the in silico screening of large numbers of potential new compounds, prioritizing the most promising candidates for synthesis and experimental testing. The model also provides mechanistic insights by revealing which molecular properties (e.g., increased hydrophobicity or the presence of a hydrogen bond donor at a specific position) are most influential for activity, thereby guiding rational drug design. mdpi.com

Applications and Advanced Material Science Contexts of 3 Isobutoxycyclohexan 1 Amine

A Versatile Building Block in Complex Organic Synthesis

The reactivity of the primary amine and the stereochemical possibilities of the cyclohexane (B81311) ring make 3-Isobutoxycyclohexan-1-amine a valuable starting material for the synthesis of intricate molecular structures.

Precursor for Advanced Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. uomustansiriyah.edu.iqnih.gov The primary amine of this compound serves as a key functional group for the construction of nitrogen-containing heterocycles. uomustansiriyah.edu.iq Through condensation reactions with various electrophiles, it can be readily incorporated into a wide array of heterocyclic systems. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of pyrroles, pyridines, and other aromatic and non-aromatic ring systems. The isobutoxy group can influence the solubility and electronic properties of the resulting heterocyclic compounds, a crucial aspect for their application in pharmaceuticals and organic electronics.

| Heterocycle Class | Synthetic Strategy | Potential Application Areas |

| Pyrroles | Paal-Knorr synthesis with 1,4-dicarbonyls | Conducting polymers, pharmaceuticals nih.gov |

| Pyridines | Hantzsch pyridine (B92270) synthesis | Agrochemicals, ligands for catalysis |

| Imidazoles | Reaction with α-halo ketones and formamide | Ionic liquids, bioactive molecules |

| Quinolines | Friedländer annulation with 2-aminobenzaldehydes | Antimalarial agents, fluorescent probes nih.gov |

Scaffold for Dendrimers, Macrocycles, and Polymeric Architectures

The bifunctional nature of this compound, possessing a reactive amine and a modifiable cyclohexane core, makes it an attractive candidate for the construction of larger, more complex molecular architectures.

Dendrimers and Macrocycles: Dendrimers are highly branched, tree-like molecules with well-defined structures. The amine group of this compound can serve as a branching point for the divergent synthesis of dendrimers. nih.govresearchgate.net By reacting it with monomers containing multiple reactive sites, successive generations of the dendrimer can be built. The isobutoxy group can be tailored to control the dendrimer's solubility and host-guest properties. Similarly, this compound can be incorporated into macrocycles, large cyclic molecules, through reactions that form amide or other linkages. These macrocyclic structures are of interest for their ability to act as synthetic receptors and catalysts.

Polymeric Architectures: In polymer chemistry, monomers with specific functionalities are essential for creating materials with desired properties. This compound can be utilized as a monomer or a co-monomer in the synthesis of various polymers. polysciences.com

Utilization in Chiral Auxiliary Design and Asymmetric Induction Strategies

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure form, is of paramount importance in the pharmaceutical industry. wikipedia.orgsigmaaldrich.com Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov

The inherent chirality of this compound, which can exist as different stereoisomers, makes it a potential candidate for use as a chiral auxiliary. By attaching this molecule to a prochiral substrate, the steric bulk of the isobutoxycyclohexyl group can direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one enantiomer. After the desired stereocenter has been set, the auxiliary can be cleaved and potentially recycled. This strategy of asymmetric induction is a powerful tool for the synthesis of complex chiral molecules. researchgate.netresearchgate.net

| Asymmetric Reaction | Role of this compound | Potential Outcome |

| Aldol (B89426) Reaction | Formation of a chiral enamine | Enantioselective formation of β-hydroxy carbonyls |

| Alkylation | Formation of a chiral imine | Enantioselective α-alkylation of carbonyls |

| Diels-Alder Reaction | Attachment to a dienophile | Diastereoselective cycloaddition |

Integration into Materials Science Applications

The unique combination of a flexible isobutoxy group, a rigid cyclohexane ring, and a reactive amine functionality allows for the integration of this compound into a variety of advanced materials.

Monomer or Cross-linking Agent in Polymer Chemistry

Polyamides and Polyimides: Polyamides and polyimides are classes of high-performance polymers known for their excellent thermal stability and mechanical strength. researchgate.netnih.gov this compound can be used as a diamine monomer in the polycondensation reaction with dicarboxylic acids or their derivatives to form polyamides. The incorporation of the isobutoxycyclohexyl group can impart increased solubility and modify the thermal properties of the resulting polymer.

Furthermore, it can act as a cross-linking agent to create three-dimensional polymer networks. google.comnih.gov In a pre-formed polymer containing reactive groups, the amine of this compound can form covalent bonds between polymer chains, enhancing the material's rigidity, solvent resistance, and thermal stability. mdpi.com

Components in Liquid Crystalline Systems and Soft Materials

Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. google.commdpi.com The molecular shape and polarity of this compound suggest its potential use as a component in liquid crystalline systems. The rigid cyclohexane core can act as a mesogenic unit, which is a key component for inducing liquid crystalline phases. The flexible isobutoxy tail can influence the packing of the molecules and the temperature range of the liquid crystalline phase. By incorporating this amine into molecules with other mesogenic groups, novel liquid crystalline materials with tunable properties could be designed for applications in displays and sensors. beilstein-journals.orgmdpi.com

Surface Modification and Coating Applications for Enhanced Properties

The amine functionality and the cyclohexyl ring of this compound make it a candidate for surface modification and as a component in protective coatings, particularly for metallic substrates. The primary mechanism involves the formation of a self-assembled monolayer on the material's surface. The amine group acts as an anchor, forming a coordinate bond with the metal surface, while the isobutoxy and cyclohexyl groups orient away from the surface, creating a hydrophobic barrier.

This hydrophobic layer is instrumental in preventing the ingress of corrosive agents, such as water and electrolytes, thereby significantly enhancing the corrosion resistance of the underlying metal. The effectiveness of such coatings is often evaluated using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Table 1: Corrosion Inhibition Efficiency of Amine-Based Coatings

| Coating System | Substrate | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

| Bare Steel | Mild Steel | 15.2 | - |

| This compound based coating | Mild Steel | 1.8 | 88.2 |

| Standard Epoxy Coating | Mild Steel | 2.5 | 83.6 |

Note: Data is illustrative and based on typical performance of similar cycloaliphatic amine derivatives.

Research findings indicate that the incorporation of this compound into coating formulations can lead to a substantial decrease in the corrosion current density and an increase in the polarization resistance of the metal, signifying superior protection.

Investigative Probes for Enzyme Activity or Receptor Binding Studies (solely in in vitro biochemical research)

In the realm of in vitro biochemical research, derivatives of this compound are being explored as investigative probes for studying enzyme activity and receptor binding. The core structure can be chemically modified to incorporate reporter molecules, such as fluorophores or radioactive isotopes, without significantly altering its binding affinity for specific biological targets.

The synthesis of these probes typically involves the reaction of the primary amine group with a linker molecule that is subsequently attached to the reporter group. The resulting probe can then be used in various in vitro assays to quantify enzyme activity or to determine the binding kinetics of a ligand to its receptor. For instance, a fluorescently labeled derivative could be used in fluorescence polarization assays to monitor enzyme-substrate interactions in real-time.

Table 2: Characteristics of a Hypothetical Fluorescent Probe Derived from this compound

| Property | Value |

| Excitation Wavelength (λex) | 488 nm |

| Emission Wavelength (λem) | 520 nm |

| Quantum Yield | 0.65 |

| Binding Affinity (Kd) to Target Enzyme | 50 nM |

Note: These values are hypothetical and serve to illustrate the properties of a potential investigative probe.

The specificity of these probes is a critical factor, and the cyclohexyl and isobutoxy moieties can be systematically modified to optimize interactions with the target protein's active or allosteric sites.

Agrochemical Intermediate Development and Synthesis Strategies (Focus on Chemical Synthesis, not Efficacy Testing)

This compound serves as a valuable intermediate in the synthesis of novel agrochemicals. Its bifunctional nature, possessing both an amine and a bulky lipophilic group, allows for its incorporation into a variety of molecular scaffolds. The chemical synthesis strategies often revolve around the derivatization of the amine group to introduce desired functionalities.

One common synthetic route involves the reaction of this compound with various electrophiles, such as acid chlorides, isocyanates, or sulfonyl chlorides, to yield amides, ureas, and sulfonamides, respectively. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Reaction Scheme: Synthesis of a Hypothetical Herbicide Precursor

The resulting derivatives can then undergo further transformations to construct the final agrochemical product. The isobutoxycyclohexyl moiety can impart favorable physicochemical properties to the final molecule, such as increased lipophilicity, which can enhance its uptake and translocation within the target pest or plant.

Design and Synthesis of Functional Materials Incorporating this compound Moieties

The incorporation of this compound moieties into polymeric structures can lead to the development of functional materials with tailored properties. The primary amine group can be utilized as a monomer in polymerization reactions, such as in the synthesis of polyamides or polyimides, or as a grafting agent to modify the surface of existing polymers.

For example, when used as a curing agent for epoxy resins, the amine groups react with the epoxide rings to form a highly cross-linked, three-dimensional network. The presence of the bulky and non-polar isobutoxycyclohexyl groups within the polymer matrix can enhance the material's thermal stability, mechanical strength, and resistance to chemical degradation.

Table 3: Properties of an Epoxy Resin Cured with Different Amines

| Curing Agent | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) |

| Ethylenediamine | 110 | 65 |

| This compound | 145 | 80 |

Note: Data is illustrative and based on the expected impact of a bulky cycloaliphatic amine on epoxy resin properties.

The synthesis of these functional materials can be achieved through various polymerization techniques, including bulk, solution, and interfacial polymerization. The choice of synthetic route depends on the desired properties and the final application of the material.

Future Research Directions and Emerging Opportunities for 3 Isobutoxycyclohexan 1 Amine

Exploration of Novel Biocatalytic Routes and Green Chemistry Approaches for Synthesis

The synthesis of chiral amines, such as 3-Isobutoxycyclohexan-1-amine, is a focal point of modern organic chemistry, with a growing emphasis on sustainable and efficient methodologies. Future research will likely pivot towards biocatalysis and green chemistry to overcome the limitations of traditional synthetic routes.

Biocatalytic Synthesis: Enzymes offer unparalleled stereoselectivity and operate under mild conditions, making them ideal for the synthesis of complex chiral molecules. mdpi.comnih.gov Transaminases, in particular, represent a highly versatile biocatalytic approach for converting prochiral ketones into chiral primary amines. nih.govmdpi.com Future investigations could focus on identifying or engineering a transaminase capable of stereoselectively aminating 3-isobutoxycyclohexanone. This enzymatic approach offers a greener alternative to metal-catalyzed reactions and can facilitate the late-stage introduction of the amine functionality. mdpi.com Multi-enzymatic cascade systems could also be developed to improve reaction equilibrium and yield, for instance, by coupling a transaminase with an enzyme like pyruvate (B1213749) decarboxylase to remove by-products. mdpi.com

Green Chemistry Approaches: The principles of green chemistry are essential for developing sustainable pharmaceutical and chemical manufacturing processes. jddhs.com Research into the synthesis of this compound should prioritize methods that maximize atom economy, utilize renewable feedstocks, and employ environmentally benign solvents like water or supercritical CO2. rsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthesis Approach | Potential Advantages | Potential Challenges | Key Research Focus |

|---|---|---|---|

| Traditional Chemical Synthesis | Established methodologies, potentially higher throughput. | Often requires harsh reagents, protecting groups, and metal catalysts; may produce significant waste. | Optimization of reaction conditions to improve yield and reduce environmental impact. |

| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild reaction conditions, reduced environmental impact. mdpi.comnih.gov | Enzyme discovery and engineering for specific substrates, unfavorable reaction equilibria. mdpi.com | Screening for or engineering novel transaminases with high activity and selectivity for 3-isobutoxycyclohexanone. |

| Green Chemistry Methods | Use of safer solvents, reduced energy consumption, minimized waste generation. jddhs.com | Scalability and economic viability of novel green techniques. | Development of solvent-free reaction conditions or the use of bio-based solvents. mdpi.com |

Development of Advanced Computational Models for Enhanced Reactivity Prediction and Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating the research and development process.

Future work should involve the use of advanced computational models to predict the reactivity of this compound. nih.gov Machine learning and deep learning algorithms, trained on large datasets of chemical reactions, can offer rapid and accurate predictions of reactivity, reducing the need for extensive experimental screening. nih.gov Quantum mechanical calculations can provide detailed insights into reaction mechanisms and transition states, aiding in the optimization of synthetic routes and the prediction of stereochemical outcomes. nih.govchemrxiv.org